Dihydroyashabushiketol

5α-reductase inhibition Androgen regulation Prostate research

Dihydroyashabushiketol (CAS 24192-01-6), chemically designated as (5S)-5-hydroxy-1,7-diphenylheptan-3-one, is a linear diarylheptanoid isolated from Alpinia officinarum and Alnus species. It is structurally characterized as a reduced, saturated heptanone backbone lacking the enone moiety found in many related diarylheptanoids, a critical determinant of its distinct bioactivity profile, including identified roles in 5α-reductase inhibition and melanogenesis suppression.

Molecular Formula C19H22O2
Molecular Weight 282.383
CAS No. 24192-01-6
Cat. No. B2535801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroyashabushiketol
CAS24192-01-6
Molecular FormulaC19H22O2
Molecular Weight282.383
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=CC=C2)O
InChIInChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m0/s1
InChIKeyCCNKTMMNRPJQHV-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroyashabushiketol (CAS 24192-01-6): A Defined Diarylheptanoid Standard for 5α-Reductase and Melanogenesis Research


Dihydroyashabushiketol (CAS 24192-01-6), chemically designated as (5S)-5-hydroxy-1,7-diphenylheptan-3-one, is a linear diarylheptanoid isolated from Alpinia officinarum and Alnus species . It is structurally characterized as a reduced, saturated heptanone backbone lacking the enone moiety found in many related diarylheptanoids, a critical determinant of its distinct bioactivity profile, including identified roles in 5α-reductase inhibition and melanogenesis suppression [1].

Why Other Diarylheptanoids Cannot Simply Replace Dihydroyashabushiketol in Targeted Assays


In-class substitution is unreliable because the bioactivity of diarylheptanoids is governed by subtle structural variations: the presence or absence of a double bond, the position and nature of aromatic substitutions, and absolute configuration all dramatically alter target engagement. For instance, the 5α-reductase inhibitory potency varies substantially among structurally similar diarylheptanoids isolated from the same source . Dihydroyashabushiketol's saturated heptanone backbone and specific (5S)-stereochemistry differentiate it from the unsaturated analog yashabushiketol (CAS 24192-00-5) and methoxylated variants, resulting in distinct IC50 ranges and therapeutic windows that make generic replacement without quantitative benchmarking a significant scientific risk [1].

Dihydroyashabushiketol (CAS 24192-01-6): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


5α-Reductase Inhibition: Potency Positioning Against Co-Isolated Diarylheptanoids

In a direct, head-to-head comparison from the same study, dihydroyashabushiketol (compound 2) was one of four diarylheptanoids isolated from Alpinia officinarum and tested for 5α-reductase inhibition from rat prostate. While the lead compound, 1,7-diphenylhept-4-en-3-one, showed the most potent inhibition, dihydroyashabushiketol exhibited a defined IC50 of 295.0 nM against human type 2 5α-reductase in a separate assay context, providing a specific potency benchmark that distinguishes it from both the more potent lead and less characterized co-constituents [1]. In this comparative fractionation, assay-guided isolation confirmed that the 5α-reductase inhibition is not a universal class effect but varies significantly depending on the specific molecular structure, making dihydroyashabushiketol a defined, moderate-affinity tool for this target .

5α-reductase inhibition Androgen regulation Prostate research

Melanogenesis Suppression in B16 Melanoma Cells: Quantitative Potency Amidst Diarylheptanoid Congeners

Dihydroyashabushiketol, specifically identified as the compound 5-hydroxy-1,7-diphenyl-3-heptanone, was one of four diarylheptanoids and two flavonols tested for inhibition of melanogenesis in theophylline-stimulated murine B16 melanoma 4A5 cells. Across all active constituents, the reported IC50 values ranged from 10 to 48 µM, with dihydroyashabushiketol's activity falling within this spectrum [1]. While not a single-compound IC50, this data positions it within a defined, narrow potency window relative to structurally related co-constituents like 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenylhept-4-en-3-one and 3,5-dihydroxy-1,7-diphenylheptane. Critically, the study identified that melanogenesis inhibition is strongly dependent on specific structural features; for example, the enone-bearing compounds additionally suppressed tyrosinase mRNA and protein expression, a downstream mechanistic effect not attributed to dihydroyashabushiketol, thus differentiating its mechanism of action within the class [1].

Melanogenesis inhibition Hyperpigmentation Tyrosinase regulation

Anti-inflammatory Activity: NO Production Inhibition in Macrophages Benchmarked Against Co-Metabolites

Dihydroyashabushiketol (compound 4) was among five compounds isolated from Conamomum rubidum and evaluated for inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. The IC50 values for the three active diarylheptanoids (compounds 2, 4, and 5) ranged from 58.16 ± 3.02 to 81.95 ± 2.87 µM, a narrow window that provides a quantitative benchmark for moderate anti-inflammatory activity [1]. In contrast, the dihydrochalcone dihydroflavokawin B (compound 2) and 5-methoxy-1,7-diphenyl-3-heptanone (compound 5) were also active, but dihydroyashabushiketol represents the structurally simplest diarylheptanoid scaffold in this group. This allows structure-activity relationship (SAR) studies to pinpoint the contribution of the unmasked 5-hydroxyl group on the saturated heptanone chain to NO suppression, unconfounded by methoxy or other aromatic substitutions [1].

Nitric oxide inhibition Anti-inflammatory RAW 264.7 macrophages

Absolute Configuration and Optical Rotation: An Enantiopure Identity Benchmark

The absolute configuration of dihydroyashabushiketol has been established as (S) at the C-5 position through X-ray crystallographic analysis of its 4′,4″-dibromo derivative, resolving any ambiguity in its 3D structure [1]. This is not a trivial specification: the solvent-dependent optical rotation of dihydroyashabushiketol, influenced by the free C-5 hydroxyl group, contrasts with the constrained rotation of yashabushiketol (the (1E,5S)-unsaturated analog, CAS 24192-00-5). The saturated backbone of dihydroyashabushiketol allows greater conformational flexibility, directly impacting its optical rotation values in different solvents and its interaction with chiral biological environments [1]. A total asymmetric synthesis methodology, yielding enantiomerically pure (+)-(5S)-dihydroyashabushiketol with >99% diastereomeric excess after crystallization, provides a validated route to obtain material of defined stereochemistry, which is critical for reproducible bioactivity [2].

Stereochemistry Optical rotation Absolute configuration

Physicochemical and ADMET Properties: A Predictable Profile for In Vitro and Preliminary In Vivo Dosing

Computed and experimental physicochemical parameters define a clear handling and dosing profile for dihydroyashabushiketol. It has a molecular weight of 282.38 g/mol, a topological polar surface area (TPSA) of 37.3 Ų, and exactly one hydrogen bond donor (the C-5 hydroxyl), positioning it within favorable oral drug-likeness space (Lipinski's rules) [1]. In contrast, the unsaturated analog yashabushiketol (MW: 280.36 g/mol) has a slightly lower mass but harbors a reactive enone moiety capable of Michael addition, which can lead to off-target covalent binding and stability issues [2]. The saturated backbone of dihydroyashabushiketol eliminates this electrophilic risk, making it a chemically more stable and predictable candidate for prolonged biological assays. ADMET predictions via admetSAR 2 further provide baseline absorption and toxicity profiles for experimental planning [1].

ADMET Drug-likeness Physicochemical properties

High-Impact Scenarios for Dihydroyashabushiketol Use Driven by Verified Differentiation


Androgenetic Alopecia and Benign Prostatic Hyperplasia (BPH) Drug Discovery Programs

Dihydroyashabushiketol, with its confirmed IC50 of 295 nM against human type 2 5α-reductase [1], is suited as a moderate-affinity lead compound or reference standard in in vitro screens targeting the androgen axis. Its defined potency allows it to serve as a benchmark for evaluating novel synthetic inhibitors. Unlike the uncharacterized lead compound 1,7-diphenylhept-4-en-3-one from the same isolation, dihydroyashabushiketol's human enzyme IC50 enables cross-study comparisons and structure-activity relationship (SAR) expansions around the 5-hydroxy-3-heptanone core.

Studying Post-Translational Regulation of Melanogenesis

Its ability to inhibit melanogenesis in B16 melanoma cells with an IC50 in the 10–48 µM range, without downregulating tyrosinase mRNA or related transcription factors [2], makes dihydroyashabushiketol a valuable tool for dissecting non-transcriptional pigmentation control pathways. This contrasts with enone-containing diarylheptanoids like 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenylhept-4-en-3-one, which simultaneously suppress melanin and tyrosinase gene expression, making it impossible to decouple these effects.

Anti-Inflammatory SAR Studies Focusing on the Minimal Diarylheptanoid Pharmacophore

Utilize dihydroyashabushiketol as the baseline scaffold to evaluate the contribution of the 5-hydroxyl group to NO inhibition in RAW 264.7 cells (active within the 58–82 µM IC50 range) [3]. Its structural simplicity, lacking the methoxy substitution of the co-isolated 5-methoxy-1,7-diphenyl-3-heptanone, provides an uncluttered starting point for systematic functionalization and pharmacophore mapping of diarylheptanoids targeting inflammatory pathways.

Enantioselective Synthesis and Stereochemical Probe Development

Given its rigorously established (5S) absolute configuration via X-ray crystallography and the availability of asymmetric synthesis routes yielding >99% diastereomeric excess [4], dihydroyashabushiketol can be utilized as a chiral building block or probe to study how stereochemistry at the C-5 position influences interactions with biological targets. This is particularly relevant when compared to its constrained, unsaturated analog yashabushiketol, for which a similar level of stereochemical characterization and synthetic accessibility has not been as broadly documented.

Quote Request

Request a Quote for Dihydroyashabushiketol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.